molecular formula C12H19ClFN5 B12216000 N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12216000
M. Wt: 287.76 g/mol
InChI Key: CGVCGUYNBCCXHF-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and fluoroethyl groups. The reaction conditions usually involve the use of specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrazole ring or the attached functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has potential applications as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways. Its unique structural features make it a valuable tool for studying the reactivity and biological activity of pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride and N-[(2-ethylpyrazol-3-yl)methyl]butan-2-amine These compounds share similar structural features but differ in their functional groups and specific applications

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-18-11(4-6-15-18)8-14-12-9-17(7-5-13)16-10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H

InChI Key

CGVCGUYNBCCXHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2C)CCF.Cl

Origin of Product

United States

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